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molecular formula C12H16O B1206557 1-Phenylhexan-2-one CAS No. 25870-62-6

1-Phenylhexan-2-one

Cat. No. B1206557
M. Wt: 176.25 g/mol
InChI Key: DYQAZJQDLPPHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05324839

Procedure details

100 ml of n-tetrabutyl tin, then 120 mg of [benzyl (chloro) bis(triphenyl phosphine)]palladium were added to a solution of 40 ml of phenyl acetyl chloride in 500 ml of tetrahydrofuran. The mixture was stirred for 15 hours at reflux, filtered on clarcel and evaporated to dryness. The residue was distilled at 65° C. to 68° C. under 0.5 mm of mercury and the main fraction was chromatographed on silica (eluant: hexane - ethyl acetate (9-1)) to obtain 27.5 g of the desired product.
[Compound]
Name
n-tetrabutyl tin
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
[benzyl (chloro) bis(triphenyl phosphine)]palladium
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>O1CCCC1>[C:1]1([CH2:7][C:8](=[O:9])[CH2:6][CH2:1][CH2:2][CH3:3])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
n-tetrabutyl tin
Quantity
100 mL
Type
reactant
Smiles
Name
[benzyl (chloro) bis(triphenyl phosphine)]palladium
Quantity
120 mg
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filtered on clarcel
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 65° C. to 68° C. under 0.5 mm of mercury
CUSTOM
Type
CUSTOM
Details
the main fraction was chromatographed on silica (eluant: hexane - ethyl acetate (9-1))

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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